4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile
Description
4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile is a nitrile-substituted aromatic compound featuring a chloropyridinylmethoxy group at the para position of the benzonitrile core. This structure combines the electron-withdrawing properties of the nitrile group with the halogenated pyridine moiety, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the chloro substituent on the pyridine ring and the methoxy linker, which modulate electronic and steric effects for targeted applications .
Properties
IUPAC Name |
4-[(6-chloropyridin-3-yl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-13-6-3-11(8-16-13)9-17-12-4-1-10(7-15)2-5-12/h1-6,8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSFUWUIBXQKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile typically involves the reaction of 6-chloropyridin-3-ylmethanol with 4-cyanophenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 6-chloropyridin-3-ylmethanol is replaced by the phenoxide ion of 4-cyanophenol, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemical Synthesis
This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules . Its ability to undergo various chemical transformations makes it valuable in the development of pharmaceutical compounds and specialty chemicals. The methoxy linkage facilitates nucleophilic substitutions, allowing for the introduction of diverse functional groups, thus expanding its utility in synthetic organic chemistry .
Biological Research
In biological research, this compound serves as a tool for studying biological pathways and interactions due to its structural similarity to bioactive molecules. The compound has been investigated for its potential interactions with specific enzymes and receptors, which can influence various biochemical pathways. This property makes it a candidate for further exploration in medicinal chemistry, particularly in the development of drugs targeting specific diseases .
Recent studies have highlighted the compound's interaction with certain biological targets, showcasing its potential as a modulator of enzyme activity. The chloropyridinyl group is believed to enhance binding affinity to active sites within biological systems, while the nitrile group may facilitate interactions that influence metabolic pathways.
Medicinal Chemistry
The compound's unique structural features suggest potential applications in medicinal chemistry . Research indicates that it may possess biological activities relevant to therapeutic applications, including anti-inflammatory and anticancer properties. Its dual functionality allows it to engage with multiple targets, making it an attractive candidate for drug development .
Industrial Applications
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with desired properties. Its role as a precursor in the synthesis of agrochemicals and pharmaceuticals underscores its importance in industrial applications .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Description |
|---|---|
| Chemical Synthesis | Intermediate for synthesizing complex organic molecules |
| Biological Research | Tool for studying biological pathways; potential enzyme modulator |
| Medicinal Chemistry | Potential therapeutic agent with anti-inflammatory and anticancer properties |
| Industrial Applications | Used in producing specialty chemicals and agrochemicals |
Mechanism of Action
The mechanism of action of 4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, modulating their activity. The nitrile group may also play a role in binding to active sites or other functional groups within biological systems. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Ethyl 4-[(6-Chloropyridin-3-yl)Amino]Benzoate
- Structure: Replaces the methoxybenzonitrile group with an ethyl ester and an amino linker.
- Key Data :
- Molecular Formula : C₁₄H₁₄ClN₂O₂
- Molecular Weight : 286.73 g/mol
- Synthesis : Synthesized via Pd-catalyzed amination, yielding 62% isolated product after chromatography .
- Applications : Intermediate in drug synthesis; the ester group enhances lipophilicity compared to nitriles.
- NMR : Distinct ¹H NMR signals at δ 1.38 (CH₃) and δ 8.24 (H-6 pyridine) confirm regioselective amination .
4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile
- Structure : Features an imidazopyridazine ring fused to the chloropyridinyl group.
- Key Data: Molecular Formula: C₁₃H₇ClN₄ Crystallography: Single-crystal X-ray study (R factor = 0.043) confirms planar geometry and strong π-π stacking interactions, suggesting stability in solid-state applications . Applications: Potential use in kinase inhibitors due to the imidazopyridazine scaffold’s affinity for ATP-binding pockets.
3-{5-[(6-Amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile
- Structure : Incorporates a pyrazolopyridine ring and dual chloro substituents.
- Key Data: Molecular Formula: C₂₀H₁₂Cl₂N₄O₂ Solubility: Amino group enhances aqueous solubility compared to non-polar analogs . Applications: Likely candidate for anticancer agents due to pyrazolopyridine’s role in intercalation or enzyme inhibition .
3-({3-[(4-Chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile
- Structure: Contains a pyrido-pyrimidinone core and a chlorophenylmethyl group.
- Key Data: Molecular Formula: C₂₂H₁₉ClN₄O Molecular Weight: 390.87 g/mol SMILES Analysis: The pyrido-pyrimidinone system introduces multiple hydrogen-bonding sites, enhancing binding to biological targets like proteases .
4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzonitrile
- Structure : Combines a dihydropyridazinyl group with methoxy and nitrile substituents.
- Key Data: Molecular Formula: C₁₈H₁₂ClN₃O₃ Predicted Properties: pKa = -3.19 (strong acidity), boiling point = 480.9°C (suggests thermal stability) . Applications: Potential herbicide or anti-inflammatory agent due to redox-active pyridazinyl moiety .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Methods : Pd-catalyzed cross-couplings (e.g., ) are common for aryl ethers/amines, but regioselectivity varies with substituents .
- Biological Activity : Chloropyridinyl and nitrile groups enhance binding to enzymes (e.g., kinases, proteases), while heterocycles like imidazopyridazine improve target specificity .
- Physicochemical Properties: Nitriles generally exhibit higher chemical stability than esters, but amino/pyridazinyl groups can modulate solubility and acidity .
Biological Activity
4-[(6-Chloropyridin-3-yl)methoxy]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.
This compound has a unique structure that allows it to interact with various biological targets. Its molecular formula is CHClNO, and it features both a chloropyridine moiety and a benzonitrile group, which are critical for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The chloropyridinyl group can modulate enzyme activity, while the nitrile group may facilitate binding to active sites within biological systems. This dual functionality allows the compound to influence various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, affecting physiological responses.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, related compounds have shown efficacy against multiple cancer cell lines by inducing cell cycle arrest and apoptosis. A notable study demonstrated that modifications in the structure could enhance potency against cancer cells by targeting specific pathways involved in cell proliferation and survival .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research indicates that derivatives of similar structures can inhibit bacterial growth, potentially through interference with bacterial enzymatic pathways .
Neuroprotective Effects
There is emerging evidence that compounds with similar frameworks may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Research Findings and Case Studies
A variety of studies have explored the biological effects of this compound and its analogs:
- Cell Cycle Analysis : In vitro studies demonstrated that certain derivatives could cause G2/M phase arrest in cancer cells, indicating their potential as chemotherapeutic agents .
- Enzyme Interaction Studies : The compound has been utilized as a probe in biochemical assays to study enzyme interactions, revealing insights into its mechanism of action and potential therapeutic applications .
- Comparative Efficacy : A comparative analysis showed that modifications to the chloropyridine moiety could enhance the compound's efficacy against specific cancer types while reducing toxicity .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
